![molecular formula C16H12N6S B2655211 3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868968-13-2](/img/structure/B2655211.png)
3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Aplicaciones Científicas De Investigación
Cardiovascular Research
In the realm of cardiovascular research, studies have shown that compounds fused to 1,2,4-triazolo pyrimidines, similar in structure to the one , demonstrate promising coronary vasodilating and antihypertensive activities. These compounds have been synthesized and evaluated for their potential as cardiovascular agents, showcasing significant efficacy in promoting coronary vasodilation and reducing blood pressure, thus indicating their potential utility in treating cardiovascular diseases (Sato et al., 1980).
Antimicrobial Applications
The antimicrobial properties of 1,2,4-triazolo[4,3-b]pyridazine derivatives have also been extensively researched. A particular study elaborates on the synthesis of new compounds within this class and evaluates their efficacy against various microbial strains. This research indicates the significant potential of these compounds as antimicrobial agents, which could be pivotal in developing new treatments for bacterial and fungal infections (Prakash et al., 2011).
Anti-diabetic Research
The anti-diabetic properties of triazolo-pyridazine-6-yl-substituted piperazines, related to the compound , have been synthesized and assessed for their potential in inhibiting Dipeptidyl peptidase-4 (DPP-4). This mechanism is crucial for developing anti-diabetic medications. The research has shown that these compounds exhibit significant DPP-4 inhibition and insulinotropic activities, highlighting their potential in managing diabetes mellitus (Bindu et al., 2019).
Structural and Computational Studies
Further, structural and computational studies of pyridazine analogs, including those similar to "3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine," provide insights into their pharmaceutical importance. These studies involve synthesis, characterization, and analysis through techniques such as Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. Such research aids in understanding the molecular properties and reactivity of these compounds, facilitating their application in medicinal chemistry (Sallam et al., 2021).
Direcciones Futuras
The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . Additionally, more research could be conducted to understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Propiedades
IUPAC Name |
3-pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-2-9-18-13(5-1)16-20-19-14-6-7-15(21-22(14)16)23-11-12-4-3-8-17-10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDCMZWSXLNEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.